molecular formula C16H14N2O3S2 B2563236 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide CAS No. 895454-84-9

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide

Cat. No.: B2563236
CAS No.: 895454-84-9
M. Wt: 346.42
InChI Key: FYHRZKDFKARWFY-WUKNDPDISA-N
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Description

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide shows promise as an antimicrobial agent. Studies have synthesized various derivatives of this compound, revealing their potential in combating bacterial and fungal infections. For instance, Darwish et al. (2014) found that certain derivatives exhibited significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Activity

The compound has also been explored for its anticancer properties. Various derivatives have been synthesized and tested for their effectiveness against cancer cell lines. Karaburun et al. (2018) synthesized derivatives that showed high growth inhibition against leukemia, lung cancer, and breast cancer cell lines (Karaburun et al., 2018). Additionally, Evren et al. (2019) reported that certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Enzyme Inhibition

This compound and its derivatives have been studied for their potential as enzyme inhibitors. Abbasi et al. (2019) investigated the enzyme inhibitory potential of some new sulfonamides having benzodioxane and acetamide moieties, finding substantial inhibitory activity against specific enzymes (Abbasi et al., 2019).

Anticonvulsant Effects

Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Several compounds demonstrated significant anticonvulsive effects, abolishing the tonic extensor phase and offering protection against convulsions (Farag et al., 2012).

Photophysical Properties

Balijapalli et al. (2017) synthesized N-(benzo[d]thiazol-2-yl)acetamides and studied their photophysical properties. They found that the nature of the assemblies was characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-18-13-9-5-6-10-14(13)22-16(18)17-15(19)11-23(20,21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRZKDFKARWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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